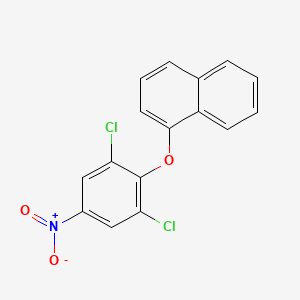![molecular formula C13H10N2OS B14609521 N-Dibenzo[b,d]furan-1-ylthiourea CAS No. 60074-06-8](/img/structure/B14609521.png)
N-Dibenzo[b,d]furan-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dibenzo[b,d]furan-1-ylthiourea is a heterocyclic organic compound that features a dibenzofuran moiety linked to a thiourea group. Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring, making it a versatile scaffold in organic synthesis . The incorporation of a thiourea group adds further functionality, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dibenzo[b,d]furan-1-ylthiourea typically involves the reaction of dibenzofuran derivatives with thiourea. One common method is the condensation of dibenzofuran-1-amine with isothiocyanates under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Dibenzo[b,d]furan-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated dibenzofuran derivatives.
Scientific Research Applications
N-Dibenzo[b,d]furan-1-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-Dibenzo[b,d]furan-1-ylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatases, blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, lacking the thiourea group.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Dibenzo[b,d]furan-1-yl-thiazoles: Compounds with a thiazole ring fused to the dibenzofuran moiety.
Uniqueness
N-Dibenzo[b,d]furan-1-ylthiourea is unique due to the presence of both the dibenzofuran and thiourea functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
60074-06-8 |
|---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
dibenzofuran-1-ylthiourea |
InChI |
InChI=1S/C13H10N2OS/c14-13(17)15-9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H3,14,15,17) |
InChI Key |
DAUUFOMQCSDYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)


![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)



![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)

